Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate
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Overview
Description
Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate is a complex organic compound that features a trifluoromethyl group, a methoxy group, and a pyrimidinyl sulfanyl moiety
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been associated with various receptors, such as the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceuticals, potentially improving their interaction with target proteins .
Biochemical Pathways
Compounds with trifluoromethyl groups are often involved in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals, which may impact the compound’s bioavailability .
Result of Action
Compounds with trifluoromethyl groups are often used in the synthesis of pharmaceuticals due to their ability to enhance the lipophilicity and metabolic stability of these drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate typically involves multiple steps. One common method includes the reaction of 5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl chloride with a thiol derivative under basic conditions to form the sulfanyl intermediate. This intermediate is then esterified with methyl acetate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinyl ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)propanoate
- Ethyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate
Uniqueness
Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-22-11-7-19-13(20-14(11)24-8-12(21)23-2)9-4-3-5-10(6-9)15(16,17)18/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXDLYUYFDASS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SCC(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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